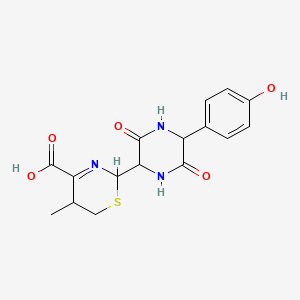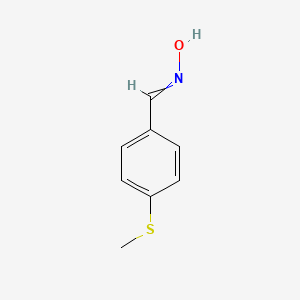
4-(Methylthio)benzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)benzaldoxime is an organic compound characterized by the presence of a benzene ring substituted with a methylthio group and an aldoxime functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)benzaldoxime typically involves the reaction of 4-(Methylthio)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to yield the desired aldoxime .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of its precursor, 4-(Methylthio)benzaldehyde, involves the use of an SZTA catalyst and thioanisole in an autoclave under specific conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)benzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents such as [hydroxy(tosyloxy)iodo]benzene are commonly used.
Cycloaddition: Enaminones and hypervalent iodine reagents are employed under mild conditions to achieve the desired cycloaddition products.
Major Products Formed:
Scientific Research Applications
4-(Methylthio)benzaldoxime has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including isoxazoles.
Medicine: Its derivatives are investigated for potential cytotoxicity against cancer cells.
Industry: It is used in the synthesis of pharmaceutical intermediates and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzaldoxime involves its conversion to reactive intermediates such as nitrile oxides under oxidative conditions. These intermediates can undergo further reactions to form various biologically active compounds . The molecular targets and pathways involved in its biological activities are not extensively documented but are likely related to its ability to generate reactive oxygen species and interact with cellular components .
Comparison with Similar Compounds
4-(Methylthio)benzaldehyde: A precursor in the synthesis of 4-(Methylthio)benzaldoxime.
Benzaldoxime: A structurally similar compound with different substituents on the benzene ring.
Uniqueness: this compound is unique due to the presence of both a methylthio group and an aldoxime functional group, which confer distinct reactivity and biological activities compared to other benzaldoximes .
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3 |
InChI Key |
TVMICSMBUZCYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


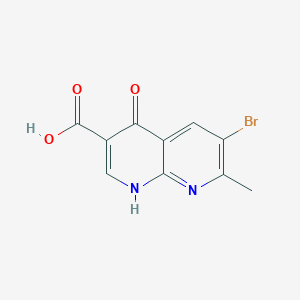
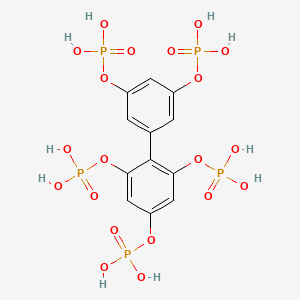
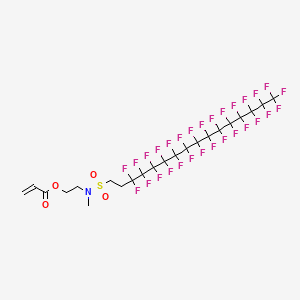
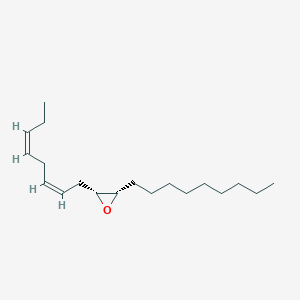
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)

![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
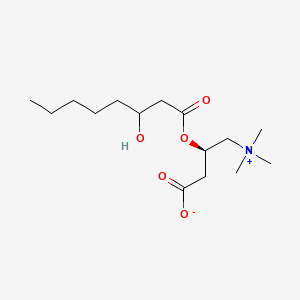

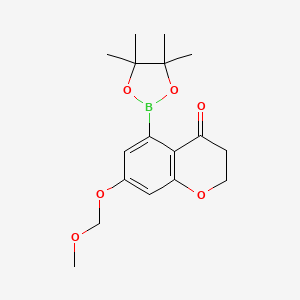
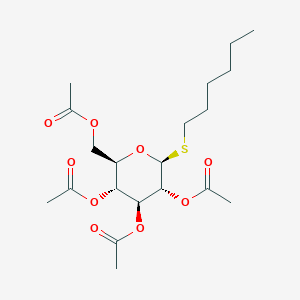
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)
